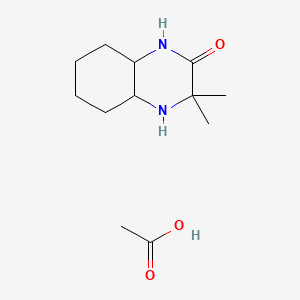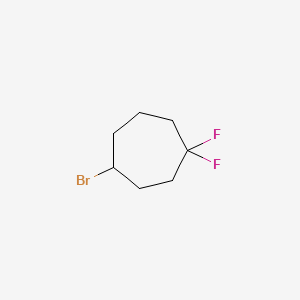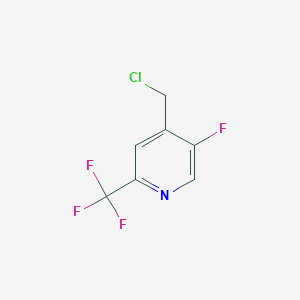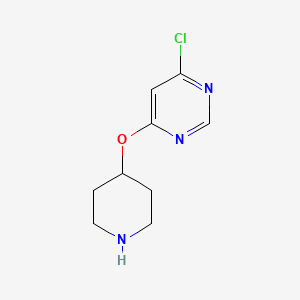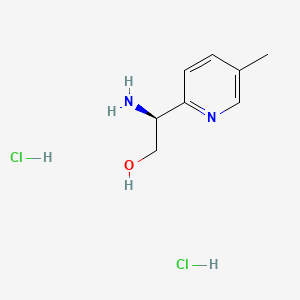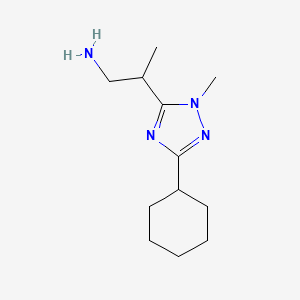
2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of Debus-Radiszewski synthesis, Wallach synthesis, and Marckwald synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities such as antibacterial, antifungal, and antiviral properties.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Materials Science: It is utilized in the development of functional materials, including dyes for solar cells and other optical applications.
Mechanism of Action
The mechanism of action of 2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the nitrogen atoms of the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can lead to various therapeutic effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: A basic triazole structure with similar chemical properties.
1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: A triazole derivative with a tricyclohexylstannyl group.
4-(1H-1,2,4-triazol-1-yl)benzaldehyde: A triazole compound with a benzaldehyde group.
Uniqueness
2-(3-Cyclohexyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
2-(5-cyclohexyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-9(8-13)12-14-11(15-16(12)2)10-6-4-3-5-7-10/h9-10H,3-8,13H2,1-2H3 |
InChI Key |
WFPCKBJGMHUTHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=NC(=NN1C)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B13485587.png)

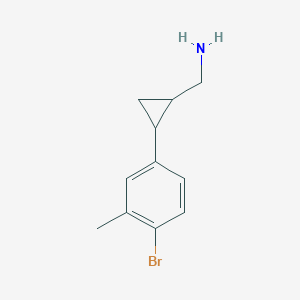
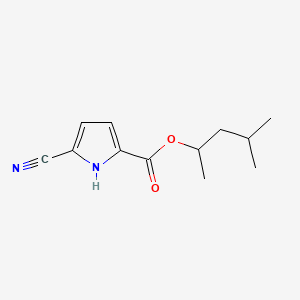

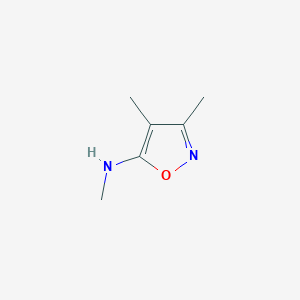
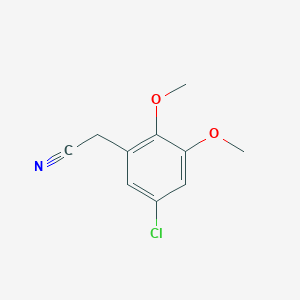
![9-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-ol hydrochloride](/img/structure/B13485618.png)
